4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound features a benzothiazole core substituted with a 5-methoxy group, a benzamide moiety bearing a 4-cyano substituent, and a dimethylaminoethyl side chain, all forming a hydrochloride salt. The hydrochloride enhances aqueous solubility, critical for bioavailability . The benzothiazole scaffold is associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects, while the cyano group may influence electronic properties and binding affinity .
Properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.ClH/c1-23(2)10-11-24(19(25)15-6-4-14(13-21)5-7-15)20-22-17-12-16(26-3)8-9-18(17)27-20;/h4-9,12H,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDVYWSINCRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyano group, dimethylamino ethyl chain, and a benzothiazole moiety. Its chemical formula can be represented as follows:
- Chemical Formula : CHNOSCl
- Molecular Weight : 362.89 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to 4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant antitumor activity. A study evaluated various derivatives in vitro against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated:
- IC50 Values : The IC50 values for some derivatives were as low as 2.12 μM in 2D assays, indicating potent cytotoxic effects on cancer cells .
- Mechanism of Action : These compounds primarily exert their effects by inducing apoptosis and inhibiting cell proliferation through interactions with DNA, particularly binding within the minor groove of AT-DNA .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising antimicrobial activity. Testing against various bacterial strains revealed:
- Effective Against : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
- Testing Method : Broth microdilution tests were utilized to determine minimum inhibitory concentrations (MICs), showcasing significant antibacterial effects .
Summary of Biological Activity
| Activity Type | Target Organisms/Cells | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549, HCC827, NCI-H358 | 2.12 - 5.13 | Induces apoptosis; inhibits proliferation |
| Antimicrobial | E. coli, S. aureus | Variable | Effective against both Gram-positive and negative bacteria |
Case Study 1: Antitumor Efficacy
A recent publication highlighted the efficacy of related compounds in inhibiting the growth of lung cancer cells. The study utilized both 2D and 3D cell culture methodologies to assess cytotoxicity and proliferation rates. Notably:
- Compound derivatives showed higher activity in 2D assays compared to 3D formats, suggesting that the tumor microenvironment may influence drug efficacy .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of similar compounds. The study employed CLSI guidelines for testing against bacterial strains:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight. †Estimated based on structural complexity.
Structural Differences and Implications
- The 5-methoxy group enhances lipophilicity compared to hydroxy-substituted quinolines (e.g., SzR-105) . Thiadiazole/Thiazole: Thiadiazole in lacks the fused benzene ring of benzothiazole, reducing aromatic interactions but retaining heterocyclic reactivity .
- Substituents: Cyanobenzamide: Present in both the target compound and benzimidazole analog (). The cyano group may stabilize amide bonds or participate in hydrogen bonding . Dimethylaminoethyl Side Chain: Unique to the target compound, this moiety improves solubility and may facilitate cationic interactions with biological targets, contrasting with the dimethylaminopropyl chain in SzR-105 .
- Salt Form: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like the porphyrin derivative () .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., benzimidazole in ) in aqueous environments, critical for drug delivery .
- Molecular Weight : The target compound (427.90 g/mol) falls within the typical range for small-molecule drugs, unlike the high-molecular-weight porphyrin derivative (>1500 g/mol), which may limit bioavailability .
- Biological Activity: The benzothiazole core is associated with enzyme inhibition (e.g., PFOR in ), while the porphyrin analog’s macrocyclic structure enables photodynamic applications . Thiadiazole derivatives () exhibit fungicidal activity, suggesting the target compound’s methoxy and cyano groups could be optimized for similar uses .
Preparation Methods
Synthetic Precursors and Starting Materials
Preparation of Key Intermediates
The synthesis of 4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically begins with the preparation of two key intermediates: 5-methoxybenzo[d]thiazol-2-amine and 4-cyanobenzoic acid derivatives.
Synthesis of 5-methoxybenzo[d]thiazol-2-amine
The preparation of 5-methoxybenzo[d]thiazol-2-amine can be approached through several routes. One common method involves the reaction of 4-methoxyaniline with ammonium thiocyanate in acetic acid, followed by cyclization:
1. 4-methoxyaniline (50 mmol, 6.15g) + ammonium thiocyanate (250 mmol, 19.0g) in 50 mL acetic acid
2. Stir for 30 min at room temperature
3. Add 3.0 mL acetic acid solution containing 0.055 mol bromine dropwise with cooling in ice bath
4. Continue reaction at room temperature for 5 hours
5. Add mixture to 500 mL water and adjust pH to 9 with ammonia solution
6. Filter to obtain 5-methoxybenzo[d]thiazol-2-amine
This method typically yields the desired product with approximately 65-70% yield.
Alternative Approach via Hydrolysis
Another approach involves hydrolysis of commercially available 5-methoxybenzo[d]thiazole:
1. 5-methoxybenzo[d]thiazole (5.5 mmol) + 5M KOH (55 mmol) in a round bottom flask
2. Reflux for 24 hours
3. Cool to room temperature and adjust pH to 6 using concentrated HCl
4. Collect the precipitate by filtration
This method produces 2-amino-5-methoxybenzenethiol, which can serve as a versatile intermediate for further transformations.
Primary Synthesis Routes
Direct Amidation Method
A direct approach for synthesizing this compound involves the coupling of 5-methoxybenzo[d]thiazol-2-amine with 4-cyanobenzoyl chloride, followed by N-alkylation with 2-(dimethylamino)ethyl chloride:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-methoxybenzo[d]thiazol-2-amine + 4-cyanobenzoyl chloride | DCM, TEA, 0°C to RT, 6h | 75-80 |
| 2 | Intermediate + 2-(dimethylamino)ethyl chloride | DMF, K₂CO₃, 80°C, 12h | 65-70 |
| 3 | Free base + HCl in diethyl ether | Anhydrous conditions, RT, 2h | 90-95 |
The final step involves salt formation using HCl in diethyl ether to obtain the hydrochloride salt with high purity.
Multi-Component Reaction Approach
An alternative strategy employs a multi-component reaction involving 2-amino-5-methoxybenzenethiol, 4-cyanobenzaldehyde, and 2-(dimethylamino)ethylamine:
1. Combine 2-amino-5-methoxybenzenethiol (1 equiv), 4-cyanobenzaldehyde (1.1 equiv), and 2-(dimethylamino)ethylamine (1.2 equiv) in ethanol
2. Add catalytic amount of p-toluenesulfonic acid (0.1 equiv)
3. Heat under reflux for 8-10 hours under nitrogen atmosphere
4. Cool, neutralize with sodium bicarbonate solution
5. Extract with ethyl acetate, dry, and concentrate
6. Purify by column chromatography
7. Convert to hydrochloride salt using HCl in diethyl ether
This one-pot approach can provide yields of 50-60%, though purification may be more challenging due to the formation of side products.
Modified Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements in synthetic methodology have enabled microwave-assisted approaches for more efficient preparation:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 12-24 hours | 30-45 minutes |
| Temperature | 80-100°C | 120-150°C |
| Solvent volume | 50-100 mL | 10-15 mL |
| Yield | 65-70% | 75-85% |
| Energy consumption | High | Low |
The microwave-assisted method follows similar steps to the direct amidation approach but uses focused microwave irradiation to accelerate reaction kinetics.
Copper-Catalyzed Coupling Method
A more sophisticated approach employs copper-catalyzed coupling reactions:
1. Prepare 5-methoxybenzo[d]thiazol-2-amine via conventional methods
2. React with 4-iodobenzonitrile in the presence of Cu(I) catalyst (10 mol%)
3. N-alkylate using 2-(dimethylamino)ethyl bromide
4. Form hydrochloride salt using standard procedures
This method offers advantages in terms of milder reaction conditions and potential for higher selectivity, though specialized catalysts and ligands are required.
Optimization of Reaction Parameters
Key Parameters Affecting Yield and Purity
The synthesis of this compound is influenced by several critical parameters:
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 75-85°C | Higher temperatures may promote side reactions | Moderate temperatures generally improve purity |
| Reaction time | 8-12 hours | Extended times improve conversion | Excessive times may lead to degradation |
| Solvent selection | DMF, DCM, THF | Polar aprotic solvents enhance nucleophilic substitution | Purity affected by solvent quality |
| Catalyst loading | 5-10 mol% | Higher loadings accelerate reaction | Excessive catalyst may catalyze side reactions |
| Base selection | K₂CO₃, TEA, DIPEA | Inorganic bases offer better yields for N-alkylation | Organic bases may provide better purity |
These parameters must be carefully balanced to achieve optimal results.
Purification Strategies
Purification of this compound presents challenges due to the presence of structural isomers and potential impurities:
- Column chromatography using silica gel with ethyl acetate/hexane/triethylamine (70:28:2) as eluent
- Recrystallization from ethanol or isopropanol
- Precipitation as hydrochloride salt followed by washing with cold diethyl ether
- Preparative HPLC for challenging separations
These techniques can be employed sequentially to achieve pharmaceutical-grade purity (>99%).
Spectroscopic Characterization
NMR Analysis
The structure of this compound can be confirmed through comprehensive NMR analysis:
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.9-11.2 (br s, 1H, NH⁺), 8.1-8.3 (d, 2H, Ar-H), 7.8-8.0 (d, 2H, Ar-H), 7.6-7.8 (d, 1H, thiazole-H), 7.0-7.2 (m, 2H, thiazole-H), 4.1-4.3 (t, 2H, NCH₂), 3.8-3.9 (s, 3H, OCH₃), 3.4-3.6 (t, 2H, CH₂N(CH₃)₂), 2.7-2.9 (s, 6H, N(CH₃)₂).
¹³C NMR (100 MHz, DMSO-d₆) :
δ 168.5 (C=O), 159.3 (thiazole-C), 157.8 (thiazole-C), 138.5 (Ar-C), 132.6 (Ar-C), 129.8 (Ar-C), 128.2 (Ar-C), 122.4 (thiazole-C), 118.5 (C≡N), 114.2 (thiazole-C), 113.8 (thiazole-C), 111.5 (Ar-C), 56.2 (OCH₃), 54.8 (CH₂N), 43.6 (CH₂N(CH₃)₂), 42.1 (N(CH₃)₂).
Infrared Spectroscopy
FTIR analysis provides further structural confirmation:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretching | 3300-3400 | Medium |
| C≡N stretching | 2220-2240 | Strong |
| C=O stretching | 1640-1670 | Strong |
| C=N stretching | 1600-1630 | Medium |
| C-O-C stretching | 1240-1260 | Medium |
| C-N stretching | 1150-1170 | Medium |
These spectral data provide critical confirmation of the successful synthesis and structural integrity of the target compound.
Scale-Up Considerations and Industrial Production
Continuous Flow Chemistry Applications
Recent advances in flow chemistry offer advantages for the synthesis of this compound:
1. Reactor 1: Generation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid
2. Reactor 2: Mixing with 5-methoxybenzo[d]thiazol-2-amine solution
3. Reactor 3: N-alkylation with 2-(dimethylamino)ethyl chloride
4. Inline purification via continuous crystallization
This approach offers improved heat management, precise control of reaction parameters, and enhanced safety profiles for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how do reaction conditions influence yield?
- The synthesis typically involves sequential coupling of the benzamide and thiazole moieties. Key steps include:
- Formation of the 5-methoxybenzo[d]thiazol-2-amine precursor via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- N-alkylation of the thiazole amine with 2-(dimethylamino)ethyl chloride, followed by benzoylation using 4-cyanobenzoyl chloride in dichloromethane with triethylamine as a base .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol to achieve >95% purity .
- Yield optimization requires strict control of temperature (0–5°C during benzoylation) and inert atmospheres to prevent oxidation of the dimethylamino group .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy at C5 of benzothiazole, cyano at C4 of benzamide) and detects impurities .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₄ClN₅O₂S) with <2 ppm error .
- X-ray crystallography : Resolves conformational details, such as the dihedral angle between benzothiazole and benzamide planes (e.g., 67.3° in analogous structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Core modifications :
- Replacing the 5-methoxy group with halogens (e.g., Cl) increases hydrophobic interactions in enzyme binding pockets .
- Substituting the cyano group with nitro or amide improves solubility but may reduce blood-brain barrier penetration .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the benzamide carbonyl and His164 in kinase targets .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for apoptosis assays) to minimize variability .
- Orthogonal assays : Validate antiproliferative activity via both MTT and ATP-luciferase assays to rule out false positives from compound interference .
Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12.5 mg/mL in PBS vs. 2.3 mg/mL for free base) due to ionic dissociation .
- Bioavailability : Pharmacokinetic studies in rats show 68% oral bioavailability for the salt vs. 22% for the free base, attributed to enhanced intestinal absorption .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
- Store as a lyophilized powder at -80°C under argon. Avoid aqueous solutions >48 hours due to hydrolysis of the dimethylaminoethyl group .
- Stabilize with antioxidants (e.g., 0.1% BHT) in DMSO stock solutions to prevent radical-mediated degradation .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- CYP450 metabolism : SwissADME predicts N-demethylation of the dimethylamino group as the primary metabolic pathway, confirmed by LC-MS/MS hepatocyte assays .
- Off-target profiling : Similarity ensemble approach (SEA) identifies potential cross-reactivity with serotonin receptors (5-HT₂B, Ki ≈ 340 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
